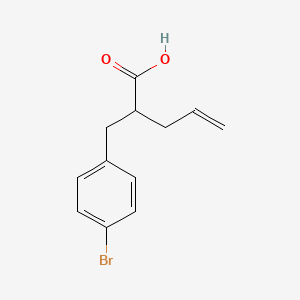

2-(4-Bromobenzyl)pent-4-enoic acid

Description

2-(4-Bromobenzyl)pent-4-enoic acid is a brominated aromatic compound characterized by a pent-4-enoic acid backbone substituted with a 4-bromobenzyl group at the C2 position. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the bromine atom and the unsaturated alkene chain, which may influence its reactivity and biological interactions.

Properties

Molecular Formula |

C12H13BrO2 |

|---|---|

Molecular Weight |

269.13 g/mol |

IUPAC Name |

2-[(4-bromophenyl)methyl]pent-4-enoic acid |

InChI |

InChI=1S/C12H13BrO2/c1-2-3-10(12(14)15)8-9-4-6-11(13)7-5-9/h2,4-7,10H,1,3,8H2,(H,14,15) |

InChI Key |

KQXVDKPLGOHABG-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(CC1=CC=C(C=C1)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzyl)pent-4-enoic acid typically involves the bromination of benzyl alcohol followed by a series of reactions to introduce the pentenoic acid moiety. One common method involves the use of 2-iodoxy-5-methylbenzenesulfonic acid as a catalyst for the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde, which is then further reacted to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzyl)pent-4-enoic acid undergoes various types of chemical reactions, including:

Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The double bond in the pentenoic acid chain can be reduced to form saturated acids.

Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions to replace the bromine atom.

Major Products

Oxidation: 4-Bromobenzoic acid or 4-bromobenzaldehyde.

Reduction: 2-(4-Bromobenzyl)pentanoic acid.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromobenzyl)pent-4-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzyl)pent-4-enoic acid involves its reactivity at the benzylic and allylic positions. The bromine atom can participate in free radical reactions, while the double bond in the pentenoic acid chain can undergo addition reactions. These properties make it a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Variations

Key Observations:

- This could influence binding affinity in biological systems or synthetic reactivity .

- Heterocyclic Derivatives : The 1,3,4-oxadiazole derivative () replaces the carboxylic acid with a sulfur-linked oxadiazole ring, enhancing fungicidal and herbicidal activity .

- Amino and Keto Modifications: Compounds like 2-(4-bromophenyl)amino-4-oxo-butanoic acid () introduce amino and keto groups, expanding utility in heterocyclic synthesis .

Metabolic and Enzymatic Interactions

- Pent-4-enoic Acid Core: Derivatives of pent-4-enoic acid (e.g., hypoglycin analogs) are known to inhibit fatty acid oxidation and gluconeogenesis, leading to hypoglycemia.

- Fungicidal and Herbicidal Activity : The 1,3,4-oxadiazole derivative (compound 5g in ) exhibits >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL. Molecular docking studies reveal binding to the SDH protein (succinate dehydrogenase), a key target in fungal respiration .

Biological Activity

2-(4-Bromobenzyl)pent-4-enoic acid is an organic compound that has garnered attention in recent years for its potential biological activities. This compound, a derivative of pentenoic acid, features a bromobenzyl group which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C12H13BrO2. The presence of the bromobenzyl group enhances the compound's lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The bromine atom in the bromobenzyl moiety can enhance binding affinity to certain molecular targets, which may lead to modulation of their activity. The pentenoic acid component can participate in various biochemical reactions, including enzyme inhibition and receptor binding.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with halogen substitutions can enhance antibacterial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Disruption of cell membranes |

| Similar halogenated compounds | Antibacterial | Inhibition of metabolic pathways |

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For example, it may inhibit enzymes involved in inflammatory responses or cancer progression by binding to active sites and blocking substrate access.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various brominated compounds, including this compound. Results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antibacterial agent .

- Enzyme Interaction : Another investigation focused on the compound's interaction with soluble epoxide hydrolases (SEH), which are involved in the metabolism of fatty acids and regulation of blood pressure. The study found that this compound could effectively inhibit SEH, leading to increased levels of protective epoxyeicosatrienoic acids (EETs) .

- Cytotoxicity Studies : Research has also assessed the cytotoxic effects of the compound on cancer cell lines. The findings indicated that it induces apoptosis in specific cancer cells, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.